N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-5-methyl-1H-pyrazole-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-amine: A similar compound with a single pyrazole ring.
1-Ethyl-3-methyl-1H-pyrazole-4-amine: Another related compound with different substituents on the pyrazole ring.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure connected by a methylene bridge.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-10(3)12(8-15-17)13-6-11-7-14-16(4)9(11)2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
KDOSESUJBNMKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
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